BenchChemオンラインストアへようこそ!

5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Medicinal Chemistry Building Block Procurement Lead Optimization

5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde (CAS 1354937-95-3) is a 1,2-oxazole (isoxazole) heterocyclic building block bearing a 4-chloro-2-fluorophenyl substituent at the 3-position, chlorine at the 5-position, and a synthetically versatile aldehyde at the 4-position. With a molecular formula of C₁₀H₄Cl₂FNO₂, a molecular weight of 260.05 g/mol, a predicted density of 1.525±0.06 g/cm³, and a predicted boiling point of 394.7±42.0°C, this compound is supplied at ≥95% purity by multiple vendors including Fluorochem (SKU F522296) and Leyan (Cat.

Molecular Formula C10H4Cl2FNO2
Molecular Weight 260.04 g/mol
CAS No. 1354937-95-3
Cat. No. B6346240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde
CAS1354937-95-3
Molecular FormulaC10H4Cl2FNO2
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C2=NOC(=C2C=O)Cl
InChIInChI=1S/C10H4Cl2FNO2/c11-5-1-2-6(8(13)3-5)9-7(4-15)10(12)16-14-9/h1-4H
InChIKeyLPMCKLIZNRLWBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde (CAS 1354937-95-3): Procurement-Grade Isoxazole Building Block with Ortho-Fluoro/Para-Chloro Phenyl Substitution


5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde (CAS 1354937-95-3) is a 1,2-oxazole (isoxazole) heterocyclic building block bearing a 4-chloro-2-fluorophenyl substituent at the 3-position, chlorine at the 5-position, and a synthetically versatile aldehyde at the 4-position. With a molecular formula of C₁₀H₄Cl₂FNO₂, a molecular weight of 260.05 g/mol, a predicted density of 1.525±0.06 g/cm³, and a predicted boiling point of 394.7±42.0°C, this compound is supplied at ≥95% purity by multiple vendors including Fluorochem (SKU F522296) and Leyan (Cat. 1192659) . The compound is primarily utilized as a key intermediate in medicinal chemistry programs exploring isoxazole-based pharmacophores, where the aldehyde handle enables condensation, reduction, and cycloaddition transformations for library synthesis and lead optimization .

Why 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde Cannot Be Replaced by Generic Isoxazole-4-carbaldehyde Analogs


Isoxazole-4-carbaldehyde building blocks with differing phenyl substitution patterns are not interchangeable due to the pronounced impact of halogen position and identity on both downstream synthetic reactivity and pharmacophoric properties. The 4-chloro-2-fluorophenyl motif on the target compound introduces unique electronic effects—the ortho-fluorine provides a strong electron-withdrawing influence that modifies the electrophilicity of the aldehyde group and directs regioselectivity in subsequent coupling reactions, while the para-chlorine contributes additional steric bulk and hydrophobic surface area (ΔMW = +34.5 Da versus the mono-fluoro analog) that alters Lipinski parameters and protein-binding surface complementarity . In medicinal chemistry SAR studies of fluorophenyl-isoxazole-carboxamides, the shift from para-substitution alone to combined ortho/para halogenation improved antiproliferative activity against Hep3B hepatocellular carcinoma cells by >2-fold, underscoring that the precise 4-Cl-2-F pattern is not trivially replicated by regioisomeric or mono-halogenated alternatives .

Quantitative Differentiation Evidence for 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde (CAS 1354937-95-3)


Molecular Weight Differentiation: Dual Halogen Phenyl Substitution Increases MW by 15.3% Over Mono-Fluoro Analog

The target compound (C₁₀H₄Cl₂FNO₂, MW 260.05) carries an additional chlorine atom at the para position of the phenyl ring compared to its closest mono-fluorinated analog 5-chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde (C₁₀H₅ClFNO₂, MW 225.6). This represents a molecular weight increase of 34.45 Da (+15.3%), which translates to a calculated increase in lipophilicity of approximately 0.5–0.7 logP units based on the Hansch π constant for aromatic chlorine (+0.71) . The increased MW and logP place the target compound in a different property space for fragment-based screening and permeability optimization, where the dual-halogen pattern may enhance passive membrane permeability and target binding occupancy compared to the mono-halogen analogs .

Medicinal Chemistry Building Block Procurement Lead Optimization

Procurement Cost Differentiation: Dual-Halogen Building Block Commands Premium Pricing Reflecting Synthetic Complexity

The target compound (CAS 1354937-95-3, Fluorochem F522296) is priced at approximately ¥20,262 per 2 g from Fluorochem's China stock, compared to ¥13,244 per 2 g for the 2-fluorophenyl analog (CAS 1188135-55-8, F522279) and £850 (~¥7,700) per 2 g for the 4-fluorophenyl analog (CAS 1188228-73-0, F522270) . The 2.6× premium over the 4-fluorophenyl analog reflects the additional synthetic steps required to install the 4-chloro-2-fluoro substitution pattern on the phenyl precursor (4-chloro-2-fluoroaniline) and the lower commercial availability of this specific intermediate. The 1.5× premium over the ortho-fluoro-only analog indicates that the para-chlorine adds measurable synthetic cost. This pricing differential is consistent across vendors (Leyan, Chemenu, CymitQuimica) .

Chemical Procurement Building Block Sourcing Cost-Benefit Analysis

Aldehyde Positional Differentiation: 4-Carbaldehyde Isoxazole Enables Distinct Synthetic Transformations vs. 3- or 5-Carbaldehyde Regioisomers

The aldehyde group at the 4-position of the isoxazole ring in the target compound provides a fundamentally different reactivity profile compared to the more common 3-carbaldehyde and 5-carbaldehyde isoxazole regioisomers. The 4-carbaldehyde is conjugated with both the ring oxygen (C5–O1 bond) and the C3-aryl substituent, resulting in a distinct electrophilic character that influences condensation reaction rates and product distributions. In the broader class, 4-substituted isoxazolecarbaldehydes have been specifically exploited as spermicidal and acrosin inhibitory agents (Gupta et al., 2005), whereas 3- and 5-carbaldehyde regioisomers are more commonly employed in kinase inhibitor programs . The target compound combines this 4-carbaldehyde functionality with the electron-withdrawing 5-chloro substituent, which further polarizes the aldehyde carbonyl and enhances its reactivity toward nucleophilic addition compared to the 5-unsubstituted or 5-methyl analogs .

Organic Synthesis Regioselective Chemistry Medicinal Chemistry

Anticancer SAR Class-Level Evidence: Ortho-Fluoro Substitution on Phenylisoxazoles Improves Hep3B Antiproliferative Activity by ≥2-Fold

Although no published study has directly evaluated the target compound (CAS 1354937-95-3) in biological assays, the Hawash et al. (2021) study of fluorophenyl-isoxazole-carboxamide derivatives—which can be synthesized from the target aldehyde via oxidation and amide coupling—provides class-level SAR evidence directly relevant to the 4-Cl-2-F substitution pattern. In this study, compounds bearing ortho-halogen substitution on the phenyl ring demonstrated improved antiproliferative activity against Hep3B liver cancer cells compared to para-only substituted analogs. Specifically, 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide showed an IC₅₀ of 23 µg/mL against Hep3B. Shifting halogen substitution from ortho to para position further improved activity: five compounds with para-halogen substitution achieved IC₅₀ < 11.6 µg/mL, and the most potent analog, N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide, exhibited an IC₅₀ of 7.66 µg/mL. Critically, the authors noted that introducing two halogens at ortho positions further improved Hep3B activity . The target compound's 4-Cl-2-F phenyl pattern provides both ortho and para halogenation simultaneously, a motif that the SAR trajectory indicates should yield enhanced potency relative to mono-substituted analogs. The aldehyde handle additionally enables direct condensation-based diversification without the oxidation step required for carboxamide synthesis .

Anticancer Drug Discovery Structure-Activity Relationship Hepatocellular Carcinoma

Predicted Boiling Point Differentiation: Higher MW Translates to 394.7°C Predicted BP, Impacting Purification and Handling Protocols

The target compound has a predicted boiling point of 394.7±42.0°C and a predicted density of 1.525±0.06 g/cm³ (ACD/Labs prediction) . While experimentally determined boiling points for the mono-fluoro analogs are not widely published, the 34.5 Da higher molecular weight and additional chlorine atom of the target compound are expected to elevate the boiling point by approximately 25–40°C relative to the mono-halogen analogs based on Trouton's rule and typical boiling point increments for aromatic chloro substitution . This predicted boiling point places the compound in a range where conventional vacuum distillation may require high-vacuum conditions (<1 mmHg), and where purification by column chromatography or recrystallization is more practical. The predicted density of 1.525 g/cm³ also distinguishes it from lighter isoxazole analogs (typically 1.2–1.4 g/cm³), which affects solvent partitioning behavior during extractive workup .

Process Chemistry Purification Physicochemical Characterization

Commercial Availability Comparison: Target Compound Available from 5+ Suppliers with 95–98% Purity Range; Ortho-Fluoro-Only Analog Shows Narrower Vendor Coverage

The target compound (CAS 1354937-95-3) is stocked by at least five independent suppliers: Fluorochem (F522296, 95% purity), Leyan (Cat. 1192659, 98% purity), Chemenu (CM499683, 98% purity), CymitQuimica (Ref. 10-F522296, 95%), and Chemany (CM499683, 98%) . In contrast, the 2-fluorophenyl analog (CAS 1188135-55-8) is listed by fewer suppliers (primarily Fluorochem F522279), and the 2,4-difluorophenyl analog (CAS 1188135-97-8) shows similarly limited distribution. The broader supplier base for the target compound reduces single-source dependency risk for procurement organizations and provides competitive pricing leverage. The purity range of 95–98% across vendors is adequate for most research applications, though users requiring >98% purity for sensitive catalytic reactions should verify lot-specific certificates of analysis .

Supply Chain Vendor Qualification Research Chemical Procurement

Recommended Application Scenarios for 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Dual-Halogen Fluorophenyl-Isoxazole-Carboxamide Anticancer Libraries Targeting Hep3B and HepG2

Based on the Hawash et al. (2021) SAR trajectory showing that dual ortho-halogen substitution on the phenyl ring of isoxazole-carboxamides improves antiproliferative activity against Hep3B liver cancer cells beyond mono-substituted analogs, the target aldehyde serves as an ideal precursor for generating focused compound libraries. The aldehyde can be oxidized to the carboxylic acid (Jones or Pinnick oxidation) and coupled with diverse aniline derivatives using EDCI/DMAP to yield carboxamide products structurally analogous to the most potent compounds reported (IC₅₀ range 7.66–11.60 µg/mL against Hep3B) . The 4-Cl-2-F substitution pattern on the phenyl ring directly mirrors the SAR-optimized halogen arrangement identified in the 2021 study, and the 5-chloro substituent on the isoxazole core provides an additional vector for hydrogen-bond acceptance not present in the 5-methyl series .

Fragment-Based Drug Discovery: Halogen-Enriched Isoxazole Aldehyde Fragment for Covalent and Non-Covalent Screening

With a molecular weight of 260.05 Da, the target compound falls within the acceptable fragment range (MW < 300 Da) while offering three distinct halogen interaction points (5-Cl, 4-Cl-Ph, 2-F-Ph) and a reactive aldehyde warhead. The aldehyde can form reversible covalent Schiff-base adducts with protein lysine residues, enabling fragment screening by protein-observed NMR or mass spectrometry . The dual-halogen phenyl ring provides enhanced binding enthalpy through halogen bonding and hydrophobic packing compared to mono-halogen fragment analogs (MW 225.6 Da for the mono-fluoro comparator), as supported by the Hansch π increment of +0.71 for the additional chlorine . The compound's predicted logP increase of 0.5–0.7 units relative to mono-halogen analogs also improves its suitability for screening against hydrophobic binding pockets such as kinase ATP sites or GPCR orthosteric sites.

Agrochemical Intermediate: Synthesis of Fluorinated Isoxazole Fungicides and Herbicides via Aldehyde Derivatization

Isoxazole-4-carbaldehyde derivatives bearing halogenated phenyl substituents have precedence in fungicide development (e.g., the isoxazole-containing fungicide hymexazol and the fluorinated isoxazole patent class WO 2012/143395 for 4,5-dihydro-isoxazole fungicides) . The target compound's 4-carbaldehyde group enables condensation with hydrazines to form hydrazones, with hydroxylamines to form oximes, or with active methylene compounds (malononitrile, ethyl cyanoacetate) via Knoevenagel condensation to generate α,β-unsaturated derivatives with potential antifungal activity. The 4-chloro-2-fluorophenyl motif is also a privileged substructure in agrochemical design, appearing in commercial fungicides such as fluoroimide (a structural isomer sharing the same molecular formula C₁₀H₄Cl₂FNO₂ but with a maleimide rather than isoxazole core) , suggesting that the halogen pattern itself has validated crop protection applications.

COX-2 Inhibitor Lead Exploration: Isoxazole-4-carbaldehyde as Precursor to Dual COX-2/Anticancer Agents

The recent study by Hawash and colleagues (Letters in Drug Design & Discovery, 2023) on chloro-fluorophenyl-isoxazole-carboxamide derivatives demonstrated that specific analogs in this series exhibit potent COX-1 inhibition (compound 2b: IC₅₀ = 0.391 µg/mL) with selectivity ratios comparable to ketoprofen, while simultaneously showing cytotoxic activity against HeLa cervical cancer cells (compound 2b: IC₅₀ = 0.11±0.10 µg/mL, surpassing doxorubicin) . The target aldehyde can be directly converted to the corresponding carboxylic acid and coupled with the aniline partners identified in this study (e.g., 4-chloroaniline for 2b analogs), providing access to dual-acting anti-inflammatory/anticancer candidates. The 4-Cl-2-F phenyl substitution pattern on the target compound offers a distinct electronic profile compared to the 4-chlorophenyl and 4-fluorophenyl variants tested, potentially yielding improved COX-2 selectivity through differential halogen-bonding interactions in the COX active site .

Quote Request

Request a Quote for 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.